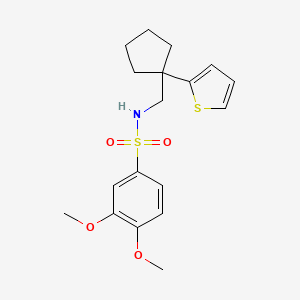

3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S2/c1-22-15-8-7-14(12-16(15)23-2)25(20,21)19-13-18(9-3-4-10-18)17-6-5-11-24-17/h5-8,11-12,19H,3-4,9-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLKESCTJCMBBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a benzenesulfonamide core and functional groups such as methoxy and thiophene, suggests diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is CHNOS, with a CAS number of 2034600-55-8. The compound features:

- Methoxy groups at the 3 and 4 positions of the benzene ring.

- A thiophene ring linked to a cyclopentyl group.

- A methyl bridge connecting these moieties.

This structural diversity allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:

- Inhibition of Enzyme Activity : The sulfonamide group may interfere with enzyme function, particularly in bacterial systems.

- Modulation of Receptor Activity : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Data

Research indicates that compounds with similar structures exhibit various biological activities. For instance:

| Compound | Activity | Reference |

|---|---|---|

| 3,4-Dimethoxy-N-(Cyclopentyl)methylbenzenesulfonamide | Antimicrobial activity | |

| Benzimidazole derivatives | Anticancer agents | |

| Kappa Opioid Receptor Agonists | Analgesic effects |

Case Studies

- Antimicrobial Activity : In a study examining the inhibition of Type III Secretion System (T3SS) in Gram-negative bacteria, compounds structurally related to 3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide demonstrated significant inhibition at concentrations around 50 μM. This suggests potential as an antimicrobial agent targeting virulence factors in pathogenic bacteria .

- Analgesic Properties : Research into structurally similar compounds revealed their efficacy as kappa opioid receptor agonists, leading to pain relief without the common side effects associated with traditional opioids. This indicates that the compound may possess similar analgesic properties .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds related to 3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide. Key findings include:

Scientific Research Applications

Medicinal Chemistry

The sulfonamide group in this compound is known for its antimicrobial properties , making it a candidate for developing new antibiotics or antifungal agents. The compound's structural complexity allows it to interact with various biological targets, which can be leveraged in drug design.

Case Study: Antimicrobial Activity

Research has shown that this compound exhibits significant antibacterial properties against several strains of bacteria. In vitro studies indicate that it may inhibit growth by interfering with critical cellular processes such as cell wall synthesis or protein function.

| Activity Type | Description |

|---|---|

| Antibacterial | Inhibits growth of various bacterial strains. |

| Cytotoxicity | Induces apoptosis in certain cancer cell lines while showing lower toxicity toward normal cells. |

| Enzyme Inhibition | Acts as a selective inhibitor for specific enzymes involved in disease processes. |

Biological Research

In biological contexts, this compound can serve as a probe to investigate biological pathways and enzyme inhibition. Its unique structure contributes to its ability to modulate biological activity.

Case Study: Cytotoxicity Assessment

Studies using MTT assays have demonstrated that 3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide can induce cell death in cancer cells while sparing healthy cells, suggesting potential therapeutic applications in oncology.

Industrial Applications

In industrial settings, the compound can be utilized in producing specialty chemicals and agrochemicals. Its unique chemical properties can impart desirable characteristics to final products.

Chemical Reactions

The compound can undergo various reactions that are crucial for synthetic applications:

- Oxidation : Methoxy groups can be oxidized to hydroxyl groups.

- Reduction : The sulfonamide group can be reduced to an amine.

- Substitution : The aromatic ring can participate in electrophilic substitution reactions.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | KMnO₄ | Hydroxy derivatives |

| Reduction | LiAlH₄ | Amines |

| Substitution | H₂SO₄, HNO₃ | Nitro or halogenated derivatives |

Comparison with Similar Compounds

Structural Modifications and Molecular Features

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Pharmacological Activity and Structure–Activity Relationships (SAR)

- HIF-1 Pathway Inhibition :

The chromene-based analog in demonstrated potent HIF-1 inhibition but suffered from poor aqueous solubility (<15 µg/mL), necessitating formulation optimization. The 3,4-dimethoxybenzenesulfonyl group was critical for activity, while substitutions in the amine region (e.g., propan-2-amine) enhanced potency . - Neurotherapeutic Applications :

Compound 67 (piperidine-substituted) showed 64% inhibitory potency against kynurenine pathway enzymes, outperforming pyrrolidine analogs (9%). Its ability to modulate brain metabolite levels highlights the importance of nitrogen-containing rings in neuroactive compounds . - Solubility and Bioavailability :

The oxetane group in compound 5k () improved water solubility compared to chromene or thiophene-containing analogs. Conversely, the target compound’s cyclopentyl-thiophene moiety may reduce solubility but enhance membrane permeability .

Key Takeaways

Structural Flexibility : The 3,4-dimethoxybenzenesulfonamide scaffold tolerates diverse substitutions (chromene, morpholine, thiophene), enabling tailored pharmacokinetic and pharmacodynamic profiles.

Solubility Challenges : Lipophilic groups (e.g., cyclopentyl-thiophene) may limit aqueous solubility, necessitating formulation strategies or polar substituents (e.g., oxetane, morpholine).

Pharmacological Potency : Nitrogen-containing rings (piperidine, morpholine) enhance inhibitory activity in both anticancer and neurotherapeutic contexts .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide?

- Methodology : The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the thiophene-cyclopentylmethyl moiety via alkylation or cyclization reactions.

- Step 2 : Sulfonylation of the benzenesulfonamide core with 3,4-dimethoxybenzene sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 3 : Coupling the thiophene-cyclopentylmethyl group to the sulfonamide using nucleophilic substitution or amide bond formation.

- Optimization : Yields (~45–55%) are improved via column chromatography (ethyl acetate/hexane gradients) and controlled reaction temperatures (0–25°C) .

Q. How can purity and structural integrity be validated during synthesis?

- Analytical Techniques :

- HPLC : Two orthogonal methods (e.g., reverse-phase C18 columns) confirm >99% purity with retention times ~4.9–9.8 minutes .

- HRMS : High-resolution mass spectrometry (e.g., [M+Na]+) matches calculated and observed masses (±0.0006 Da) .

- NMR : ¹H/¹³C NMR spectra verify regioselectivity, particularly for methoxy (-OCH₃), thiophene protons, and cyclopentyl CH₂ groups .

Q. What solvent systems and catalysts are optimal for critical coupling reactions?

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in precipitation .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for thiophene-cyclopentylmethyl integration .

Advanced Research Questions

Q. How does structural modification of the cyclopentyl-thiophene moiety impact biological activity?

- Structure-Activity Relationship (SAR) :

- Cyclopentyl Rigidity : Replacing cyclopentyl with cyclohexyl reduces steric hindrance, potentially improving target binding .

- Thiophene Substitution : Electron-withdrawing groups (e.g., nitro) at the thiophene 5-position enhance inhibitory potency (e.g., 64% vs. 9% for morpholine vs. pyrrolidine analogs) .

Q. How can contradictory in vitro vs. in vivo activity data be resolved?

- Case Study : Compound analogs with similar in vitro potency (e.g., 24–64% inhibition) may show divergent in vivo efficacy due to prodrug activation or blood-brain barrier permeability .

- Methodology :

- Pharmacokinetic Profiling : Measure brain/plasma ratios of metabolites (e.g., 3-OH-KYN) post intraperitoneal administration .

- Metabolite Tracking : Use LC-MS/MS to identify active metabolites and assess stability under physiological conditions .

Q. What strategies optimize regioselective functionalization of the benzenesulfonamide core?

- Protecting Groups : Temporarily block methoxy groups with tert-butyldimethylsilyl (TBS) ethers to direct sulfonylation to the para position .

- Microwave-Assisted Synthesis : Accelerate reaction rates (e.g., 30 minutes vs. 12 hours) while maintaining >90% regioselectivity .

Q. How can reaction yields be improved in large-scale synthesis?

- Process Chemistry Adjustments :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.